

Spectral Analysis of Cyclopropyl(3-methoxyphenyl)methanone: A Technical Guide

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Compound of Interest

Compound Name: Cyclopropyl(3-methoxyphenyl)methanone

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This technical guide provides a comprehensive overview of the spectral data for **cyclopropyl(3-methoxyphenyl)methanone**, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols and a thorough analysis of its spectroscopic characteristics.

Compound Profile

Cyclopropyl(3-methoxyphenyl)methanone is an aromatic ketone featuring a cyclopropyl group and a methoxy-substituted phenyl ring. Its chemical structure plays a significant role in its reactivity and spectral properties. Understanding its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is crucial for its identification, characterization, and quality control in synthetic processes.

Spectroscopic Data

The following tables summarize the quantitative spectral data obtained for **cyclopropyl(3-methoxyphenyl)methanone**.

¹H NMR Spectral Data

Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.62 - 7.59	m	-	1H	Ar-H
7.55	t	2.0	1H	Ar-H
7.40	t	8.0	1H	Ar-H
7.15	ddd	8.2, 2.6, 0.9	1H	Ar-H
3.87	s	-	3H	OCH ₃
2.65 - 2.58	m	-	1H	CO-CH
1.25 - 1.19	m	-	2H	CH ₂ (cyclopropyl)
1.05 - 1.00	m	-	2H	CH ₂ (cyclopropyl)

¹³C NMR Spectral Data

Table 2: ¹³C NMR (100 MHz, CDCl₃) Spectral Data

Chemical Shift (δ , ppm)	Assignment
198.5	C=O
159.8	Ar-C (C-OCH ₃)
138.2	Ar-C (quaternary)
129.5	Ar-CH
122.8	Ar-CH
118.9	Ar-CH
114.4	Ar-CH
55.4	OCH ₃
18.2	CO-CH
11.8	CH ₂ (cyclopropyl)

Infrared (IR) Spectral Data

Table 3: IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080	Weak	C-H stretch (cyclopropyl)
3005	Weak	C-H stretch (aromatic)
2960, 2840	Medium	C-H stretch (aliphatic, OCH ₃)
1685	Strong	C=O stretch (ketone)
1595, 1575	Strong	C=C stretch (aromatic)
1250	Strong	C-O stretch (asymmetric, aryl ether)
1040	Medium	C-O stretch (symmetric, aryl ether)
880, 780	Strong	C-H bend (aromatic, out-of-plane)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry (Electron Ionization, 70 eV) Data

m/z	Relative Intensity (%)	Assignment
176	45	[M] ⁺
135	100	[M - C ₃ H ₅] ⁺
107	30	[C ₇ H ₇ O] ⁺
77	25	[C ₆ H ₅] ⁺
69	55	[C ₃ H ₅ CO] ⁺

Experimental Protocols

The following sections detail the methodologies used for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. For ^1H NMR, 16 scans were accumulated, while for ^{13}C NMR, 1024 scans were acquired. The data was processed using standard Fourier transform algorithms.

Infrared (IR) Spectroscopy

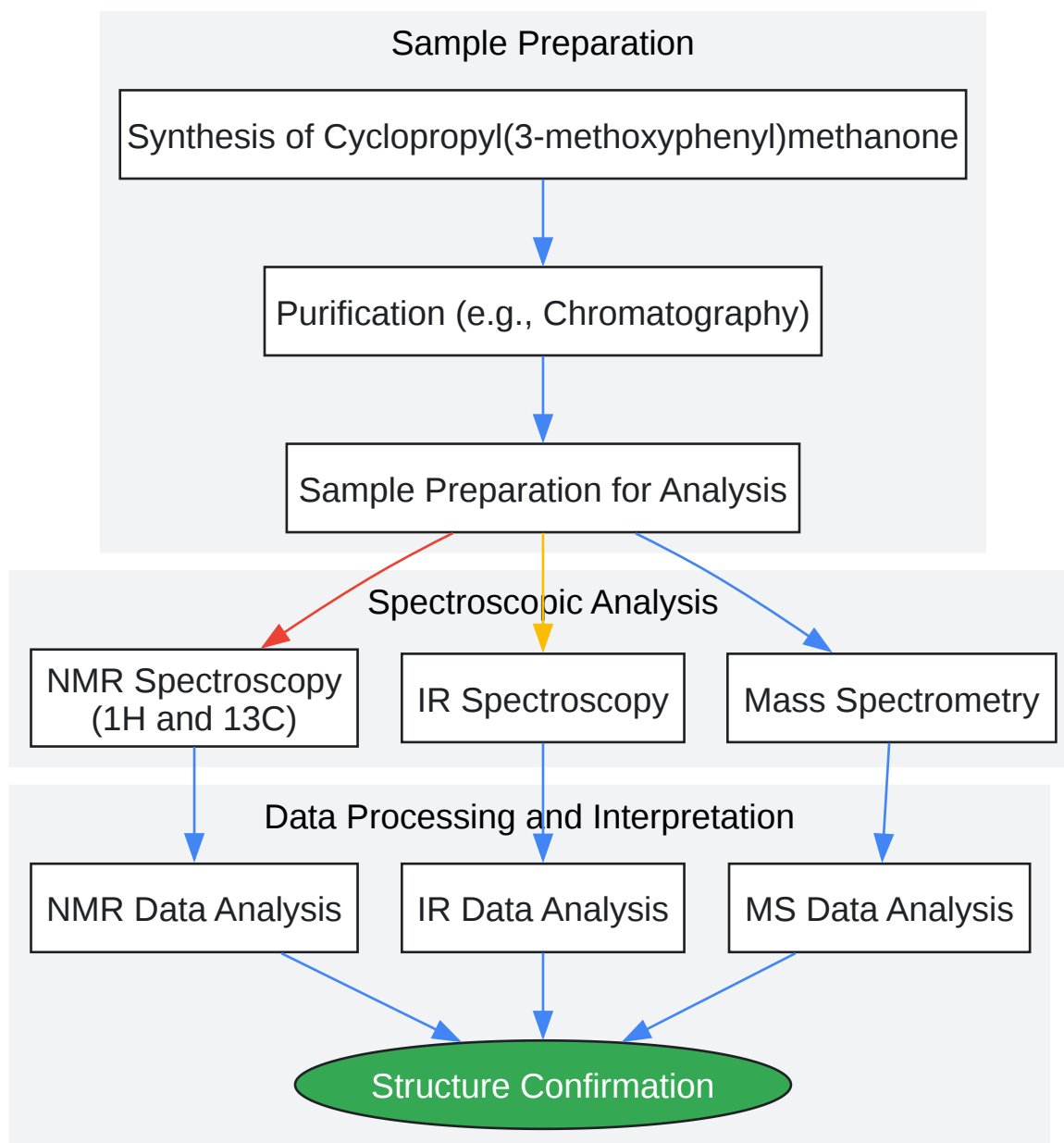
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat sample was placed directly on the ATR crystal. The spectrum was recorded in the range of $4000\text{--}650\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral data were collected on a mass spectrometer operating in electron ionization (EI) mode with an ionization energy of 70 eV. The sample was introduced via a direct insertion probe. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral characterization of cyclopropyl(3-methoxyphenyl)methanone.



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Workflow for Spectroscopic Analysis

This comprehensive guide provides the necessary spectral data and methodologies to aid researchers in the identification and utilization of **cyclopropyl(3-methoxyphenyl)methanone**. The presented data and protocols are fundamental for ensuring the quality and consistency of this compound in research and development settings.

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